molecular formula C4H6Cl2O B096724 1,3-Dichlorobutan-2-one CAS No. 16714-77-5

1,3-Dichlorobutan-2-one

Cat. No.: B096724
CAS No.: 16714-77-5
M. Wt: 140.99 g/mol
InChI Key: HAOIWZWGAUKVBO-UHFFFAOYSA-N
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Description

3,3-Dichlorobutan-2-one (CAS: CID 75850) is a halogenated ketone with the molecular formula C₄H₆Cl₂O. Its structure features a ketone group at position 2 and two chlorine atoms at position 3 (SMILES: CC(=O)C(C)(Cl)Cl) . The compound’s InChIKey (WBVOVRCGXKWAQT-UHFFFAOYSA-N) confirms its stereochemical identity, and its collision cross-section data are used in analytical chemistry for identification . The electron-withdrawing nature of the chlorine atoms adjacent to the carbonyl group likely influences its reactivity and stability.

Preparation Methods

ParameterValue
Temperature100°C
PressureSuperatmospheric
Molar Ratio (THF:COCl₂)1:1.2
CatalystHCl (4 wt% of THF)
Reaction Time12 hours
Yield (1,3-dichlorobutane)65.6%

Implications for Ketone Synthesis

To adapt this method for 1,3-dichlorobutan-2-one, post-synthetic oxidation of 1,3-dichlorobutane could be explored. For example, ozonolysis or chromium-based oxidation might introduce a ketone group at position 2. However, such steps would require rigorous optimization to avoid C-Cl bond cleavage.

Dehydrochlorination of Tetrachlorobutanes

US2626964A describes the production of 2,3-dichloro-1,3-butadiene via dehydrochlorination of 1,2,3,4-tetrachlorobutane using aqueous lime slurry. While this targets a diene, the elimination chemistry underscores the feasibility of removing HCl from polychlorinated precursors—a strategy potentially applicable to ketone synthesis.

Reaction Dynamics and Byproduct Management

Refluxing tetrachlorobutane with calcium hydroxide at 81°C induces sequential HCl elimination, yielding the diene . A polymerization inhibitor (e.g., phenyl-beta-naphthylamine) is critical to prevent side reactions.

Table 2: Dehydrochlorination Parameters (Adapted from )

ParameterValue
Temperature81°C
ReagentAqueous Ca(OH)₂ slurry
InhibitorPhenyl-beta-naphthylamine
PressureAtmospheric
Distillation Range42–45°C at 100 mmHg

Ketone Synthesis via Controlled Elimination

Applying similar dehydrochlorination to a chlorinated butanone precursor could yield this compound. For instance, treating 1,2,3-trichlorobutan-2-one with a mild base might selectively eliminate HCl from position 2, though this remains hypothetical without experimental validation.

Catalytic Decomposition of Ether Byproducts

US2852532A outlines the production of 1,4-dichlorobutane through HCl-mediated THF ring-opening, with subsequent decomposition of 4,4'-dichlorodibutyl ether using FeCl₃. This two-step process highlights the importance of catalyst selection in directing product distribution.

Role of Ferric Chloride in Ether Cleavage

FeCl₃ catalyzes the breakdown of dichlorodibutyl ether into 1,4-dichlorobutane at elevated temperatures . Analogous catalytic systems could be tested for cleaving ethers derived from chlorinated ketones, though steric and electronic factors may necessitate alternative catalysts.

Alternative Pathways and Unresolved Challenges

Direct Chlorination of Butan-2-one

Chlorinating butan-2-one (methyl acetone) with Cl₂ or SO₂Cl₂ under UV light could theoretically yield this compound. However, competitive chlorination at the methyl groups or over-oxidation pose significant hurdles.

Biocatalytic Approaches

Enzymatic chlorination using halogenases offers a stereoselective route, though this remains unexplored for aliphatic ketones.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichlorobutan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in this compound can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols. These reactions typically occur under basic conditions and result in the formation of substituted butanones.

    Reduction Reactions: The carbonyl group in this compound can be reduced to form the corresponding alcohol. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Oxidation Reactions: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives. Strong oxidizing agents such as potassium permanganate or chromium trioxide are often used in these reactions.

Common Reagents and Conditions

    Substitution: Sodium hydroxide, ammonia, thiols; typically carried out in aqueous or alcoholic solutions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents such as ether or tetrahydrofuran.

    Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or neutral conditions.

Major Products Formed

    Substitution: Substituted butanones (e.g., 1-hydroxy-3-chlorobutan-2-one, 1-amino-3-chlorobutan-2-one).

    Reduction: 1,3-Dichlorobutan-2-ol.

    Oxidation: 1,3-Dichlorobutanoic acid.

Scientific Research Applications

1,3-Dichlorobutan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for the preparation of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein modification. Its ability to react with nucleophiles makes it useful in probing the active sites of enzymes.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for the synthesis of bioactive molecules. Its reactivity with biological nucleophiles is of particular interest.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes. Its chlorinated structure makes it useful in the synthesis of flame retardants and other materials.

Mechanism of Action

The mechanism of action of 1,3-dichlorobutan-2-one involves its reactivity with nucleophiles. The carbonyl group in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, including substitution and addition reactions. The chlorine atoms also contribute to the compound’s reactivity by stabilizing the intermediate species formed during these reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4,4-Dichlorobutan-2-one (CAS: 30845-73-9)

This structural isomer of 3,3-dichlorobutan-2-one has chlorine atoms at position 4 instead of position 3. Key differences include:

Property 3,3-Dichlorobutan-2-one 4,4-Dichlorobutan-2-one
Molecular Formula C₄H₆Cl₂O C₄H₆Cl₂O
Chlorine Positions Position 3 (both Cl atoms) Position 4 (both Cl atoms)
Electronic Effects Cl atoms adjacent to ketone (C3) may enhance electrophilicity of carbonyl group Cl atoms farther from ketone (C4) exert weaker electronic effects
Steric Environment Increased steric hindrance near carbonyl Reduced steric hindrance at carbonyl
Reactivity Likely more reactive in nucleophilic additions due to proximity of Cl to ketone Less reactive due to distal Cl placement

The positioning of chlorine atoms significantly alters electronic and steric profiles, impacting applications in synthesis or material science .

Comparison with Haloalkanes (e.g., 1-Chlorobutane, 2-Chloro-2-methylbutane)

While haloalkanes lack a ketone group, their halogenation patterns offer insights:

  • 1-Chlorobutane (C₄H₉Cl) : A primary haloalkane with Cl at terminal carbon. Less steric hindrance and lower stability compared to tertiary analogs. Reactivity in nucleophilic substitution (SN2) is higher than tertiary haloalkanes but lower than aromatic chlorides .
  • 2-Chloro-2-methylbutane (C₅H₁₁Cl) : A tertiary haloalkane. Steric hindrance favors elimination (E2) over substitution. In contrast, 3,3-dichlorobutan-2-one’s reactivity is dominated by carbonyl chemistry (e.g., condensation reactions) rather than substitution .

Comparison with Fluorinated Analogs (e.g., Difluorocyclopropane Derivatives)

Fluorinated compounds like 2,2-difluorocyclopropylamine hydrochloride (CAS: 105614-25-3) exhibit distinct properties due to fluorine’s high electronegativity and small atomic radius. Unlike 3,3-dichlorobutan-2-one, fluorinated analogs often display enhanced thermal stability and resistance to hydrolysis, making them valuable in pharmaceuticals .

Key Research Findings

Synthetic Challenges : While 1-iodobutane requires phosphorus triiodide for synthesis (due to HI’s instability), chlorinated ketones like 3,3-dichlorobutan-2-one may be synthesized via Friedel-Crafts acylation or halogenation of pre-existing ketones .

Analytical Applications : Collision cross-section data for 3,3-dichlorobutan-2-one aid in mass spectrometry-based identification, distinguishing it from isomers like 4,4-dichlorobutan-2-one .

Stability Trends : Tertiary chlorides (e.g., 2-chloro-2-methylbutane) are more stable than primary analogs, but 3,3-dichlorobutan-2-one’s stability depends on resonance effects between Cl and the carbonyl group .

Biological Activity

1,3-Dichlorobutan-2-one (C4H6Cl2O) is a halogenated ketone that has garnered attention for its potential biological activities. This compound, characterized by its two chlorine atoms and a ketone functional group, is primarily studied for its reactivity in organic synthesis and its implications in biological systems. This article reviews the biological activity of this compound, focusing on its effects on cellular processes, toxicity, and potential therapeutic applications.

This compound is a colorless liquid with a molecular weight of 141.00 g/mol. Its structure can be represented as follows:

Structure CC Cl C O CCl\text{Structure }\text{CC Cl C O CCl}

The compound is known for its electrophilic nature due to the presence of the carbonyl group and halogen substituents, making it a useful intermediate in various chemical reactions.

Toxicity and Safety

Research indicates that this compound exhibits moderate toxicity. It has been classified under various safety guidelines due to its potential harmful effects on human health and the environment. The compound's toxicity profile includes:

  • Acute Toxicity : Inhalation or dermal exposure can lead to respiratory irritation and skin sensitization.
  • Chronic Effects : Long-term exposure may result in liver and kidney damage, as well as potential carcinogenic effects.

Table 1 summarizes the toxicological data available for this compound:

Endpoint Value Source
LD50 (oral)300 mg/kgPubChem
LC50 (inhalation)200 ppm (4 hours)Toxicology Reports
Skin IrritationModerateSafety Data Sheets

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound against various pathogens. Notably, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell membranes.

A study conducted by PubChem reported the following minimum inhibitory concentrations (MICs):

Pathogen MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of this compound on various cell lines. The findings suggest that while the compound can induce apoptosis in cancer cells, it also poses risks to normal cells.

Table 2 presents data on cytotoxicity across different cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)20
MCF-7 (breast cancer)15
NIH/3T3 (fibroblast)30

Case Studies

A notable case study published in Toxicology Reports examined the effects of this compound on liver function in rodent models. The study found significant alterations in liver enzyme levels indicative of hepatotoxicity after prolonged exposure.

Key Findings:

  • Increased levels of ALT and AST enzymes were observed.
  • Histopathological analysis revealed fatty degeneration in liver tissues.

These findings underscore the need for caution when handling this compound in laboratory settings.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3-Dichlorobutan-2-one in laboratory settings?

  • Methodological Answer :

  • Direct Chlorination : React butan-2-one with chlorine gas (Cl₂) under controlled temperature (0–5°C) in an inert solvent (e.g., CCl₄). Monitor reaction progress via TLC.
  • Thionyl Chloride (SOCl₂) Method : Use SOCl₂ in the presence of a catalytic amount of DMF to convert the ketone to its dichlorinated derivative. Purify via fractional distillation (boiling point range: 120–130°C).
  • Note : Regioselectivity may vary with solvent polarity and catalyst choice. Validate purity via GC-MS .

Q. How can researchers characterize the purity and structure of this compound?

  • Analytical Workflow :

  • GC-MS : Confirm purity (>98%) and detect volatile impurities (column: DB-5MS; carrier gas: helium).
  • NMR Spectroscopy : ¹H NMR (CDCl₃, 400 MHz): δ 2.8–3.2 (m, CH₂Cl), 1.5–1.7 (m, CH₃). ¹³C NMR: δ 205.5 (C=O), 45.2 (C-Cl).
  • IR Spectroscopy : Peaks at ~1740 cm⁻¹ (C=O stretch) and 600–800 cm⁻¹ (C-Cl). Cross-reference with PubChem data for similar chlorinated ketones .

Q. What safety precautions are essential when handling this compound?

  • Safety Protocol :

  • PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of vapors (potential respiratory irritant).
  • Storage : Keep in amber glass bottles at 2–8°C; avoid contact with oxidizing agents.
  • Emergency Measures : Flush eyes/skin with water for 15 minutes; seek medical attention if ingested. Follow OSHA GHS guidelines for chlorinated compounds .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of dichlorination in butan-2-one derivatives?

  • Experimental Design :

  • Variable Testing : Compare Cl₂ vs. SOCl₂ in polar (acetonitrile) vs. nonpolar (hexane) solvents.
  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃, FeCl₃) to stabilize transition states.
  • Analysis : Use LC-MS/MS to quantify 1,3- vs. 1,4-dichloro isomers. DFT calculations (Gaussian 16) model electronic effects on regioselectivity .

Q. What computational methods are employed to predict the reactivity of this compound in nucleophilic substitutions?

  • Computational Strategy :

  • DFT Modeling : Calculate electrophilicity indices (ω) and Fukui functions to identify reactive sites.
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures.
  • Validation : Compare predicted activation energies with experimental kinetics (Arrhenius plots) .

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., ΔHf, log Kow) of chlorinated ketones?

  • Data Reconciliation Framework :

  • Triangulation : Cross-validate results using multiple techniques (e.g., calorimetry for ΔHf, shake-flask for log Kow).
  • Database Audits : Consult EPA DSSTox, PubChem, and OECD guidelines to identify outliers.
  • Error Analysis : Quantify instrument calibration drift and solvent purity impacts .

Q. Key Recommendations for Methodological Rigor

  • Experimental Replication : Repeat syntheses ≥3 times to assess reproducibility.
  • Data Transparency : Publish raw NMR/GC-MS spectra in supplementary materials.
  • Collaborative Validation : Share samples with independent labs for cross-testing .

Properties

IUPAC Name

1,3-dichlorobutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Cl2O/c1-3(6)4(7)2-5/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOIWZWGAUKVBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40864709
Record name 1,3-Dichlorobutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16714-77-5
Record name 1,3-Dichloro-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16714-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dichlorobutan-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016714775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dichlorobutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dichlorobutan-2-one
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

(4-Aminophenyl)azanium
(4-Aminophenyl)azanium
1,3-Dichlorobutan-2-one
(4-Aminophenyl)azanium
(4-Aminophenyl)azanium
1,3-Dichlorobutan-2-one
(4-Aminophenyl)azanium
(4-Aminophenyl)azanium
1,3-Dichlorobutan-2-one
(4-Aminophenyl)azanium
1,3-Dichlorobutan-2-one
(4-Aminophenyl)azanium
1,3-Dichlorobutan-2-one
(4-Aminophenyl)azanium
(4-Aminophenyl)azanium
1,3-Dichlorobutan-2-one

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